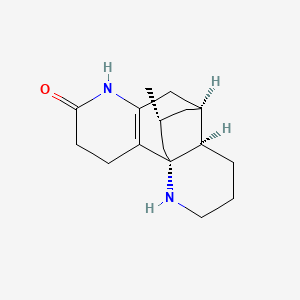
N-Demethyl-alpha-obscurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Demethyl-alpha-obscurine is a natural alkaloid derived from the whole plants of Lycopodium japonicum . It is a member of the Lycopodium alkaloids, which are known for their diverse biological activities. The molecular formula of this compound is C16H24N2O, and it has a molecular weight of 260.38 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-alpha-obscurine involves several key reactions. One of the methods includes the acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine to the enimine, followed by methylation . Another approach involves the Buchwald–Hartwig coupling reaction, the Heck cyclization, and diastereoselective hydrogenation .
Industrial Production Methods: Industrial production of this compound is typically carried out by extracting it from the whole plants of Lycopodium japonicum . The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .
化学反应分析
Types of Reactions: N-Demethyl-alpha-obscurine undergoes various chemical reactions, including reduction and methylation. For instance, the reduction of racemic this compound with lithium aluminium hydride yields racemic lycodine and racemic deacetyl-flabellidine .
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for the reduction of this compound.
Methylation: Methylation is achieved using methylating agents under specific conditions.
Major Products:
Reduction Products: Racemic lycodine and racemic deacetyl-flabellidine.
Methylation Products: Methylated derivatives of this compound.
科学研究应用
N-Demethyl-alpha-obscurine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-Demethyl-alpha-obscurine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes .
相似化合物的比较
- Alpha-obscurine
- Beta-obscurine
- N-Desmethyl-alpha-obscurine
- N-Desmethyl-beta-obscurine
Comparison: N-Demethyl-alpha-obscurine is unique among its similar compounds due to its specific structural features and biological activities. While alpha-obscurine and beta-obscurine share similar core structures, the demethylation in this compound results in distinct chemical properties and biological effects . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
生物活性
N-Demethyl-alpha-obscurine is a natural alkaloid predominantly derived from Lycopodium japonicum, a plant known for its diverse medicinal properties. This compound has garnered attention in scientific research due to its potential biological activities , including anti-inflammatory, neuroprotective effects, and implications in treating neurological disorders.
Chemical Structure
This compound belongs to the class of lycodine-type alkaloids. Its chemical structure influences its biological activity, with specific functional groups contributing to its interaction with biological targets.
Synthesis Methods
The synthesis of this compound involves several key reactions:
- Acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine.
- Methylation processes that modify the compound's structure to enhance its biological activity.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound exhibits a half-life (t½) of approximately 1.37 hours in plasma, indicating rapid elimination. This rapid clearance may influence its therapeutic efficacy and necessitates further investigation into dosing regimens for potential clinical applications .
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, thereby modulating inflammatory pathways. This action is particularly relevant in conditions such as arthritis and neuroinflammation .
Neuroprotective Properties
The neuroprotective effects of this compound have been highlighted in several studies. It appears to exert protective effects on neuronal cells by:
- Reducing oxidative stress.
- Modulating neurotransmitter systems.
- Inhibiting apoptotic pathways associated with neurodegenerative diseases .
Cytotoxicity Studies
Cytotoxicity assays have been utilized to evaluate the compound's effects on various cancer cell lines. The results suggest that this compound may induce apoptosis in tumor cells while exhibiting selective toxicity, sparing normal cells .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Neuroprotective | Modulation of neurotransmitters | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Neuroprotection in Animal Models
In a study involving rat models of neurodegeneration, administration of this compound resulted in significant preservation of cognitive functions and reduced neuronal loss compared to control groups. These findings support its potential use as a therapeutic agent for conditions such as Alzheimer's disease .
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another investigation assessed the anti-inflammatory effects of this compound in models of induced arthritis. The compound demonstrated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
属性
IUPAC Name |
(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODGYLLKKFRBQO-AZKPJATDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














